molecular formula C24H20N2O4S B6501459 N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide CAS No. 955649-66-8

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide

Cat. No. B6501459
CAS RN: 955649-66-8
M. Wt: 432.5 g/mol
InChI Key: OSNYGPVTNZCYPX-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide” is a complex organic molecule that contains several functional groups, including a furan ring, a tetrahydroisoquinoline ring, and a naphthalene ring linked with a sulfonamide group .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactivity of such a compound would likely be influenced by the presence of the various functional groups. For example, the furan ring might undergo reactions typical of aromatic systems, while the sulfonamide could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of the various functional groups, and the overall charge distribution within the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with such a compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through a combination of laboratory testing and computational modeling .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, and exploring its mechanism of action .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c27-24(23-6-3-13-30-23)26-12-11-18-7-9-21(14-20(18)16-26)25-31(28,29)22-10-8-17-4-1-2-5-19(17)15-22/h1-10,13-15,25H,11-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNYGPVTNZCYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]naphthalene-2-sulfonamide

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